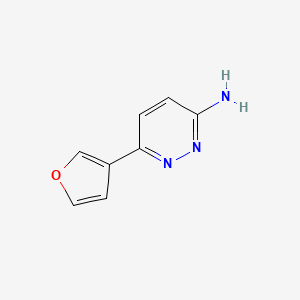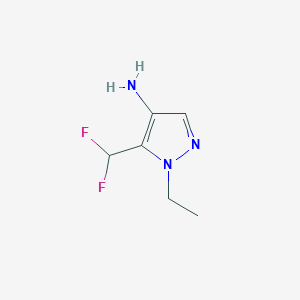![molecular formula C13H21N5 B11735869 1-ethyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-5-methyl-1H-pyrazol-4-amine CAS No. 1856081-36-1](/img/structure/B11735869.png)
1-ethyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-5-methyl-1H-pyrazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-etil-N-[(1-etil-3-metil-1H-pirazol-4-il)metil]-5-metil-1H-pirazol-4-amina es un compuesto perteneciente a la familia de los pirazoles. Los pirazoles son compuestos heterocíclicos de cinco miembros que contienen dos átomos de nitrógeno en las posiciones 1 y 2. Este compuesto en particular se caracteriza por sus dos anillos de pirazol, cada uno sustituido con grupos etilo y metilo, lo que lo convierte en una estructura única dentro de los derivados de pirazol.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 1-etil-N-[(1-etil-3-metil-1H-pirazol-4-il)metil]-5-metil-1H-pirazol-4-amina normalmente implica reacciones de varios pasos a partir de precursores disponibles comercialmente. Un método común implica la alquilación de 3-metil-1H-pirazol con bromuro de etilo para introducir el grupo etilo. A esto le sigue la formación del segundo anillo de pirazol a través de una reacción de ciclación que involucra hidracina y una dicetona adecuada .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero optimizadas para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo para garantizar condiciones de reacción consistentes y altos rendimientos. Los catalizadores y disolventes se eligen para maximizar la eficiencia y minimizar los residuos.
Análisis De Reacciones Químicas
Tipos de reacciones
1-etil-N-[(1-etil-3-metil-1H-pirazol-4-il)metil]-5-metil-1H-pirazol-4-amina puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse utilizando agentes como permanganato de potasio o peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando gas hidrógeno en presencia de un catalizador de paladio.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en medio ácido.
Reducción: Gas hidrógeno con un catalizador de paladio.
Sustitución: Bromo o cloro en presencia de un catalizador ácido de Lewis.
Productos principales
Oxidación: Formación de ácidos pirazolcarboxílicos.
Reducción: Formación de aminas de pirazol.
Sustitución: Formación de pirazoles halogenados.
Aplicaciones Científicas De Investigación
1-etil-N-[(1-etil-3-metil-1H-pirazol-4-il)metil]-5-metil-1H-pirazol-4-amina tiene varias aplicaciones en la investigación científica:
Química: Utilizado como bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.
Biología: Investigado por su potencial como inhibidor enzimático debido a su estructura única.
Industria: Utilizado en el desarrollo de nuevos materiales con propiedades electrónicas específicas.
Mecanismo De Acción
El mecanismo de acción de 1-etil-N-[(1-etil-3-metil-1H-pirazol-4-il)metil]-5-metil-1H-pirazol-4-amina implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, inhibiendo su actividad. Esta interacción a menudo implica enlaces de hidrógeno e interacciones hidrofóbicas con el sitio activo de la molécula diana .
Comparación Con Compuestos Similares
Compuestos similares
Singularidad
1-etil-N-[(1-etil-3-metil-1H-pirazol-4-il)metil]-5-metil-1H-pirazol-4-amina es único debido a sus anillos de pirazol duales y su patrón de sustitución específico. Esta estructura confiere propiedades químicas y biológicas distintas, lo que la convierte en un compuesto valioso para diversas aplicaciones.
Propiedades
Número CAS |
1856081-36-1 |
|---|---|
Fórmula molecular |
C13H21N5 |
Peso molecular |
247.34 g/mol |
Nombre IUPAC |
1-ethyl-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-5-methylpyrazol-4-amine |
InChI |
InChI=1S/C13H21N5/c1-5-17-9-12(10(3)16-17)7-14-13-8-15-18(6-2)11(13)4/h8-9,14H,5-7H2,1-4H3 |
Clave InChI |
RCTFRZCWKXOQIU-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=C(C(=N1)C)CNC2=C(N(N=C2)CC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


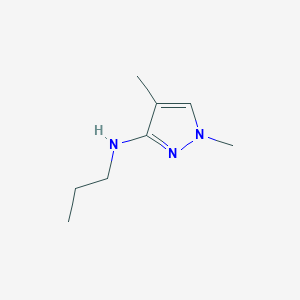
![N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-ethyl-1H-pyrazol-4-amine](/img/structure/B11735791.png)
![5-[2-(Dimethylamino)ethenyl]-3-phenyl-1,2-oxazole-4-carbonitrile](/img/structure/B11735792.png)

![1-(butan-2-yl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11735802.png)
![N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1,4-dimethyl-1H-pyrazol-5-amine](/img/structure/B11735809.png)
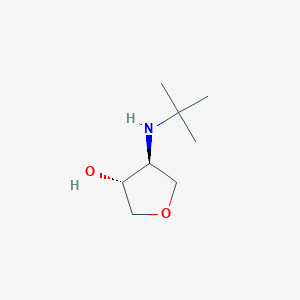
![3-(2,2-difluoroethoxy)-N-[(5-fluorothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B11735817.png)
![{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}[(3-fluorophenyl)methyl]amine](/img/structure/B11735822.png)
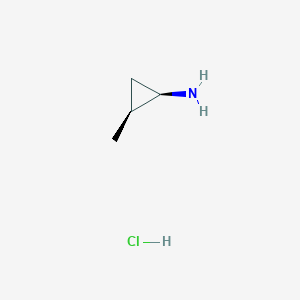
![N-{[4-(dimethylamino)phenyl]methyl}-1-propyl-1H-pyrazol-4-amine](/img/structure/B11735826.png)

